2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Overview
Description
2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol It is known for its unique structure, which includes a trifluoroacetyl group attached to an amino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid typically involves the reaction of 2-methylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization from suitable solvents to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amino derivatives.
Scientific Research Applications
2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, modulating their activity. This compound can also interact with cellular pathways, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties.
Trifluoroacetic acid: Contains the trifluoroacetyl group but lacks the benzoic acid core.
6-Aminobenzoic acid: Similar structure but without the trifluoroacetyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-5-3-2-4-6(7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDYGKPQIEHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384137 | |
Record name | 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-79-9 | |
Record name | 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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